![molecular formula C21H18ClN3O3 B6547242 1-[(4-chlorophenyl)methyl]-N-(4-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946361-55-3](/img/structure/B6547242.png)
1-[(4-chlorophenyl)methyl]-N-(4-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It includes a pyridine ring, which is a basic aromatic ring with one nitrogen atom, and an amide group, which is a common functional group in biochemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data, it’s difficult to provide an accurate analysis of this compound’s structure .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the amide group in this compound could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Mechanism of Action
Target of Action
The primary target of HMS3522C18 is the H1 receptor . H1 receptors are histamine receptors that play a crucial role in allergic reactions. Histamine, released during an allergic response, binds to these receptors and triggers symptoms of allergies .
Mode of Action
HMS3522C18 acts as an antagonist at the H1 receptor . It has a higher affinity for the H1 receptor than histamine, allowing it to effectively block the receptor and prevent histamine from binding . This inhibits the allergic response triggered by histamine.
Biochemical Pathways
By blocking the H1 receptor, HMS3522C18 disrupts the biochemical pathway that leads to allergic reactions . This prevents the downstream effects of histamine binding, such as inflammation and itching .
Pharmacokinetics
Similar compounds are often well-absorbed and widely distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and effectiveness.
Result of Action
The result of HMS3522C18’s action is a reduction in allergic symptoms . By blocking the H1 receptor, it prevents the allergic response and alleviates symptoms such as inflammation and itching .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-acetamidophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-14(26)23-18-7-9-19(10-8-18)24-21(28)16-4-11-20(27)25(13-16)12-15-2-5-17(22)6-3-15/h2-11,13H,12H2,1H3,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFDXVUDKDYOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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